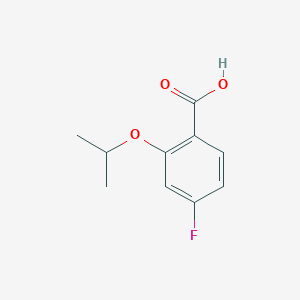

4-Fluoro-2-isopropoxybenzoic acid

Vue d'ensemble

Description

4-Fluoro-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 . It is a derivative of benzoic acid and is commonly used in scientific research.

Synthesis Analysis

The synthesis of 4-Fluoro-2-isopropoxybenzoic acid involves several steps. For instance, a mixture of 4-fluoro-2-nitro-benzonitrile was suspended in HBr and heated at 130 °C for 6.5 hours. After cooling to room temperature, water was added and the resulting precipitate was washed with water and hexane to afford the title compound .Molecular Structure Analysis

The InChI code for 4-Fluoro-2-isopropoxybenzoic acid is1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis

4-Fluoro-2-isopropoxybenzoic acid is a solid at room temperature. It should be stored at a temperature between 2-8°C to maintain its stability .Applications De Recherche Scientifique

Synthetic Pathways and Intermediate Applications

The synthesis of complex molecules often involves the use of intermediate compounds that can be further transformed into the desired product. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the significance of fluoro-containing intermediates in drug synthesis. The development of practical and scalable methods for these intermediates is crucial for large-scale production, demonstrating the potential importance of 4-Fluoro-2-isopropoxybenzoic acid in similar contexts (Qiu et al., 2009).

Pharmaceutical and Cosmetic Applications

Compounds structurally related to 4-Fluoro-2-isopropoxybenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), have widespread use as preservatives in pharmaceuticals and cosmetics. Research on these compounds emphasizes the importance of understanding their safety profile, environmental fate, and biological effects. Studies on parabens, for example, shed light on their endocrine-disrupting potential and the need for careful evaluation of similar compounds used in consumer products (Darbre & Harvey, 2008).

Analytical and Biochemical Applications

The analytical and biochemical applications of phenolic compounds, including their use in developing chemosensors and understanding metal-ligand interactions, are areas of significant interest. For example, studies on the fluorescence properties of certain phenolic derivatives for detecting metal ions and other analytes underscore the potential of 4-Fluoro-2-isopropoxybenzoic acid in similar applications, given its phenolic nature (Roy, 2021).

Environmental Impact and Safety

Understanding the environmental behavior and safety of chemical compounds is crucial for their responsible use. Research on the occurrence, fate, and behavior of parabens in aquatic environments, for instance, provides insights into the environmental impact of widely used preservatives. Such studies are essential for evaluating the environmental and health safety of structurally or functionally related compounds like 4-Fluoro-2-isopropoxybenzoic acid (Haman et al., 2015).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation and avoiding breathing in vapors, mist, or gas .

Propriétés

IUPAC Name |

4-fluoro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSFJYUOQECQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1403951.png)

![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)